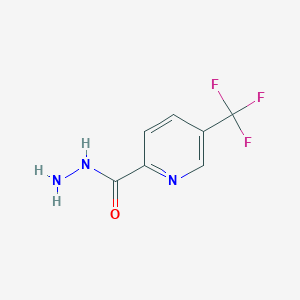
4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine is an organic compound that belongs to the class of diarylethers It contains a pyridine ring substituted with a chloro group at the 4-position and a benzyl ether group at the 2-position, where the benzyl group is further substituted with a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine typically involves the following steps:
Formation of the Benzyl Ether: The reaction between 4-chloro-2-hydroxypyridine and 4-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to form the benzyl ether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
Types of Reactions:
Substitution Reactions: The chloro group in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
科学研究应用
4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its efficacy and bioavailability.
相似化合物的比较
- 4-Chloro-2-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)benzylamine
- 2-Chloro-4-(trifluoromethyl)pyridine
Comparison: 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine is unique due to the presence of both a chloro group and a trifluoromethylated benzyl ether group. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to similar compounds that may lack one of these functional groups. The trifluoromethyl group, in particular, is known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
属性
CAS 编号 |
1346707-20-7 |
|---|---|
分子式 |
C13H9ClF3NO |
分子量 |
287.66 g/mol |
IUPAC 名称 |
4-chloro-2-[[4-(trifluoromethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C13H9ClF3NO/c14-11-5-6-18-12(7-11)19-8-9-1-3-10(4-2-9)13(15,16)17/h1-7H,8H2 |
InChI 键 |
KJMDCTJZZJFMLU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1COC2=NC=CC(=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)





![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)


![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)
